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molecular formula C9H9ClO3 B3047990 3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one CAS No. 151884-07-0

3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one

Cat. No. B3047990
M. Wt: 200.62 g/mol
InChI Key: XGKGPMSVQJJUEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09216972B2

Procedure details

To a stirred 2 M solution of sodium hydroxide (500 mL, 1000 mmol) at 5° C. was added 3-chloro-1-(2,4-dihydroxyphenyl)propan-1-one (Preparation 2A, 13.6 g, 67.9 mmol) in one portion. The solution was warmed to room temperature over 2 h, re-cooled to 5° C., and the pH was adjusted to ˜2 with 6 M aqueous sulfuric acid (˜50 mL). An orange precipitant formed which was collected by vacuum filtration and dried under reduced pressure. The filtrate was extracted with ethyl acetate (3×100 mL), washed with brine, and dried over anhydrous sodium sulfate. Concentration under reduced pressure gave an orange solid. The two recovered solids were combined to give 7-hydroxychroman-4-one (9.0 g, 54.8 mmol, 81% yield). LC/MS M+1=165.0; 1H NMR (400 MHz, CDCl3) δ ppm 7.77 (1H, d, J=8.58 Hz), 6.45 (1H, dd, J=8.69, 2.31 Hz), 6.33 (1H, d, J=2.42 Hz), 5.62 (1H, br. s.), 4.33-4.66 (2H, m), and 2.58-2.90 (2H, m).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].Cl[CH2:4][CH2:5][C:6]([C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][C:9]=1[OH:15])=[O:7]>S(=O)(=O)(O)O>[OH:14][C:11]1[CH:10]=[C:9]2[C:8]([C:6](=[O:7])[CH2:5][CH2:4][O:15]2)=[CH:13][CH:12]=1 |f:0.1|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
500 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
13.6 g
Type
reactant
Smiles
ClCCC(=O)C1=C(C=C(C=C1)O)O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
re-cooled to 5° C.
CUSTOM
Type
CUSTOM
Details
An orange precipitant formed which
FILTRATION
Type
FILTRATION
Details
was collected by vacuum filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with ethyl acetate (3×100 mL)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
gave an orange solid

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C2C(CCOC2=C1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 54.8 mmol
AMOUNT: MASS 9 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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